molecular formula C22H23BrNO3+ B11085913 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11085913
M. Wt: 429.3 g/mol
InChI Key: WIHBBLOJXUMORN-UHFFFAOYSA-N
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Description

3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[222]OCTANE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzoyloxy or bromophenyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-(BENZOYLOXY)-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE
  • **3-(BENZOYLOXY)-1-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE

Uniqueness

3-(BENZOYLOXY)-1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be leveraged in designing compounds with specific desired activities .

Properties

Molecular Formula

C22H23BrNO3+

Molecular Weight

429.3 g/mol

IUPAC Name

[1-[2-(4-bromophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] benzoate

InChI

InChI=1S/C22H23BrNO3/c23-19-8-6-16(7-9-19)20(25)14-24-12-10-17(11-13-24)21(15-24)27-22(26)18-4-2-1-3-5-18/h1-9,17,21H,10-15H2/q+1

InChI Key

WIHBBLOJXUMORN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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